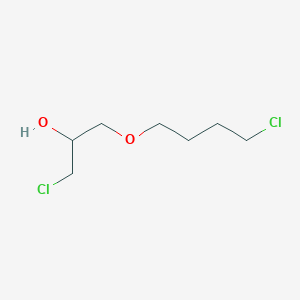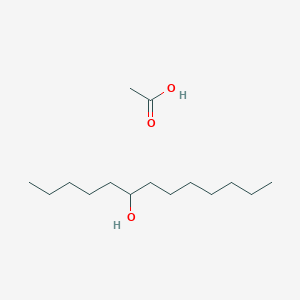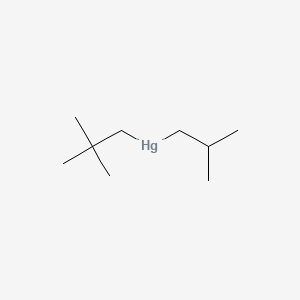
Pentadec-10-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-10-en-2-one is an organic compound with the molecular formula C15H28O It is a ketone with a long aliphatic chain and a double bond at the tenth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadec-10-en-2-one can be synthesized through several methods. One common approach involves the oxidation of pentadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method involves the aldol condensation of decanal with acetone, followed by dehydration to form the desired ketone.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of pentadec-10-en-2-ol. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to pentadec-10-en-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Pentadec-10-enoic acid.
Reduction: Pentadec-10-en-2-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentadec-10-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of pentadec-10-en-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as lipoxygenases, which are involved in the inflammatory pathway. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory therapies.
Comparación Con Compuestos Similares
Similar Compounds
Pentadec-10-enoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Pentadec-10-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Hexadec-10-en-2-one: Similar structure but with an additional carbon in the aliphatic chain.
Uniqueness
Pentadec-10-en-2-one is unique due to its specific placement of the double bond and the ketone group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
58257-60-6 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
pentadec-10-en-2-one |
InChI |
InChI=1S/C15H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h6-7H,3-5,8-14H2,1-2H3 |
Clave InChI |
PBEJZRQSUJBPJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)



![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)


